N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that features a combination of pyrrolidine, pyridazine, phenyl, and tetrahydronaphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to ensure high yield and purity. This could include the use of specialized reactors, continuous flow systems, and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs due to its unique structural features.
Biological Studies: It can be used to study the interaction of small molecules with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets. The pyrrolidine and pyridazine moieties are known to interact with various enzymes and receptors, potentially modulating their activity . The exact pathways involved depend on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: These compounds share the pyrrolidine ring and are known for their biological activity.
Pyridazine Derivatives: These compounds share the pyridazine ring and are used in various pharmacological applications.
Uniqueness
N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its combination of multiple functional groups, which provides a versatile scaffold for drug design and other applications. Its structural complexity allows for a wide range of chemical modifications, enhancing its potential utility in various fields.
Properties
IUPAC Name |
N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c29-31(30,22-12-9-18-5-1-2-6-20(18)17-22)27-21-10-7-19(8-11-21)23-13-14-24(26-25-23)28-15-3-4-16-28/h7-14,17,27H,1-6,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJQTHARMUPFFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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